N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE is a complex organic compound characterized by its unique structure, which includes a benzo[1,3]dioxole ring and a dimethoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring and the dimethoxybenzylamine moiety. Common synthetic routes include:
Formation of Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of Dimethoxybenzylamine: This involves the methylation of benzylamine derivatives using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the benzo[1,3]dioxole ring with the dimethoxybenzylamine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its antitumor properties, particularly against cell lines such as HeLa, A549, and MCF-7.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells . The compound can cause S-phase and G2/M-phase arrests, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-4-methylaniline: Shares the benzo[1,3]dioxole ring but differs in the substituent groups.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Contains a similar benzo[1,3]dioxole ring but with different functional groups.
1-benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid: Another compound with a benzo[1,3]dioxole ring, used in different applications.
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE is unique due to its specific combination of the benzo[1,3]dioxole ring and the dimethoxybenzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19NO4 |
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Molecular Weight |
301.34g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H19NO4/c1-19-14-5-3-12(7-16(14)20-2)9-18-10-13-4-6-15-17(8-13)22-11-21-15/h3-8,18H,9-11H2,1-2H3 |
InChI Key |
UQORZIHYXFGJRG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
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